molecular formula C7H9N3 B2955734 2-Pyridin-2-ylethanimidamide CAS No. 51451-47-9

2-Pyridin-2-ylethanimidamide

Cat. No. B2955734
CAS RN: 51451-47-9
M. Wt: 135.17
InChI Key: JDGKYIRQZRAXAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyridin-2-ylethanimidamide is a biochemical used for proteomics research . It is a compound that has a molecular formula of C7H9N3 .


Synthesis Analysis

The synthesis of 2-Pyridin-2-ylethanimidamide and similar compounds has been a topic of interest in recent years . For instance, a study discussed the methodologies for the synthesis of 2-pyridones and their biological applications . Another study focused on the synthetic methods of 2-pyridone, a compound closely related to 2-Pyridin-2-ylethanimidamide .

Scientific Research Applications

Anti-Fibrosis Activity

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized. Their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). These compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
  • Methods of Application: The compounds were synthesized and their biological activities were evaluated against HSC-T6. The study of anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
  • Results: Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Synthesis of N-(Pyridin-2-yl)imidates

  • Scientific Field: Organic Chemistry
  • Summary of Application: A simple synthetic protocol of several substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates is reported .
  • Methods of Application: The reaction process involved the in situ formation of the corresponding α-iminontriles under heterogeneous Lewis acid catalysis in the presence of Al2O3. Subsequently, α-iminonitriles were selectively transformed into the desired N-(pyridin-2-yl)imidates under ambient conditions and in the presence of Cs2CO3 in alcoholic media .
  • Results: The present synthetic protocol was also developed on one mmol scale, providing access to this important scaffold. A preliminary synthetic application of the present N-(pyridin-2-yl)imidates was carried out for their facile conversion into the N-heterocycles 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine in the presence of the corresponding ethylenediamine and 1,3-diaminopropane .

Cross-Coupling Arylations

  • Scientific Field: Organic Chemistry
  • Summary of Application: 2-Pyridin-2-ylethanimidamide is used in cross-coupling arylations. This process involves the challenging coupling of 2-pyridine nucleophiles with (hetero)aryl electrophiles .
  • Methods of Application: The process involves the in situ formation of the corresponding α-iminonitriles under heterogeneous Lewis acid catalysis in the presence of Al2O3 .
  • Results: The synthesis of pyridine-containing biaryls is limited, and methods for the formation of unsymmetrical 2,2’-bis-pyridines are scarce .

Antitrypanosomal and Antiplasmodial Activities

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: Novel 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
  • Methods of Application: The 2-aminopyrimidines were tested by use of microplate assays for their in vitro activities against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, Plasmodium falciparum NF54 .
  • Results: Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

Cross-Coupling Arylations

  • Scientific Field: Organic Chemistry
  • Summary of Application: 2-Pyridin-2-ylethanimidamide is used in cross-coupling arylations. This process involves the challenging coupling of 2-pyridine nucleophiles with (hetero)aryl electrophiles .
  • Methods of Application: The process involves the in situ formation of the corresponding α-iminonitriles under heterogeneous Lewis acid catalysis in the presence of Al2O3 .
  • Results: The synthesis of pyridine-containing biaryls is limited, and methods for the formation of unsymmetrical 2,2’-bis-pyridines are scarce .

Antitrypanosomal and Antiplasmodial Activities

  • Scientific Field: Medicinal Chemistry

properties

IUPAC Name

2-pyridin-2-ylethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c8-7(9)5-6-3-1-2-4-10-6/h1-4H,5H2,(H3,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGKYIRQZRAXAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridin-2-ylethanimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.